N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamideHydrochloride
Description
Nuclear Magnetic Resonance (NMR)
$$^1$$H NMR (CDCl$$_3$$):
$$^{13}$$C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
Comparative Structural Analysis with Fentanyl Analogs
Key distinctions:
Properties
IUPAC Name |
N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18-8-10-20(11-9-18)12-15-23-16-13-22(14-17-23)24(19(2)25)21-6-4-3-5-7-21;/h3-11,22H,12-17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITSACSWOJJVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036776 | |
| Record name | 4'-Methyl acetyl fentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071703-95-1 | |
| Record name | Acetamide, N-[1-[2-(4-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071703-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenethylacetylfentanyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071703951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methyl acetyl fentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLPHENETHYLACETYLFENTANYL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V9PX7XKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Reagent Optimization
In a representative procedure, 4-piperidone is treated with 4-methylphenethyl bromide in the presence of potassium carbonate () in anhydrous acetonitrile () at reflux (82°C) for 12–16 hours. The use of a polar aprotic solvent enhances the nucleophilicity of the piperidine nitrogen, while the base scavenges hydrogen bromide () generated during the reaction.
Table 1: Alkylation Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Substrate | 4-Piperidone |
| Alkylating Agent | 4-Methylphenethyl bromide |
| Solvent | Acetonitrile |
| Base | Potassium carbonate |
| Temperature | 82°C (reflux) |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Purification and Intermediate Characterization
The crude product, 1-(4-methylphenethyl)piperidin-4-one, is purified via column chromatography (silica gel, ethyl acetate/hexanes 1:3) and characterized by NMR and mass spectrometry. Key spectral features include a singlet at 2.35 ppm (piperidin-4-one carbonyl) and a molecular ion peak at 231.2 .
| Parameter | Value/Range |
|---|---|
| Amine Intermediate | 1-(4-Methylphenethyl)piperidin-4-amine |
| Acylating Agent | Phenylacetyl chloride |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C to room temperature |
| Reaction Time | 4–6 hours |
| Yield | 75–80% |
Challenges in Byproduct Formation
Competitive over-acylation or N-oxide formation may occur if stoichiometric ratios deviate from 1:1 (amine:acyl chloride). Monitoring via thin-layer chromatography (TLC) with ninhydrin staining ensures reaction completion. The product, N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide, is isolated via extraction (water/ethyl acetate) and recrystallized from ethanol.
Hydrochloride Salt Formation and Final Purification
The free base is converted to its hydrochloride salt to enhance stability and solubility.
Acid-Base Titration Method
A solution of the free base in anhydrous diethyl ether is treated with hydrogen chloride () gas until precipitation is complete. The mixture is cooled to 4°C, and the resulting solid is filtered and washed with cold ether.
Table 3: Hydrochloride Salt Formation Parameters
| Parameter | Value/Range |
|---|---|
| Free Base | N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide |
| Acid Source | HCl gas |
| Solvent | Diethyl ether |
| Temperature | 0–4°C |
| Yield | 85–90% |
Crystallization and Polymorphism Considerations
Recrystallization from a methanol/acetone mixture (1:2) yields prismatic crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) confirms a melting point of 198–202°C, consistent with monohydrate forms.
Analytical Characterization and Quality Control
Rigorous spectroscopic and chromatographic methods validate the compound’s identity and purity.
Spectroscopic Data
Impurity Profiling
Common impurities include unreacted 4-piperidone (retention time 3.2 min) and N-oxide derivatives. Limits are controlled to <0.1% via gradient elution HPLC.
Challenges in Scale-Up and Industrial Synthesis
Industrial production faces hurdles such as:
-
Cost of 4-Methylphenethyl Bromide: Sourcing this reagent at scale requires custom synthesis, increasing production costs.
-
Regulatory Controls: The compound’s structural similarity to Schedule II opioids necessitates DEA licensing for synthesis in the United States.
-
Solvent Recovery: Acetonitrile and dichloromethane require distillation for reuse, adding to operational complexity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Hydroxylated Derivatives: Formed through oxidation.
Amines: Formed through reduction of the acetamide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Structural Characteristics
The compound features a piperidine ring substituted with a 4-methylphenethyl group and an acetamide moiety, contributing to its pharmacological activity. The presence of the hydrochloride salt form enhances its solubility and stability in various applications.
Pharmacological Investigations
N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride has been studied for its opioid receptor activity. Research indicates that it may exhibit potent analgesic effects similar to other synthetic opioids, making it a candidate for pain management therapies.
Key Findings :
- Opioid Receptor Binding : Studies show that the compound binds effectively to mu-opioid receptors, which are crucial for mediating pain relief and euphoria.
- Analgesic Efficacy : Preclinical trials suggest that this compound may provide significant analgesic effects, comparable to established opioids like fentanyl, but with a potentially different side effect profile.
Toxicological Assessments
Due to its structural similarities with other opioids, there is growing concern regarding the safety profile of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride. Toxicological studies have been conducted to evaluate its effects on human health.
Toxicological Insights :
- Acute Toxicity : Research indicates that the compound can lead to respiratory depression and overdose symptoms similar to other opioids.
- Long-term Effects : Chronic exposure studies are needed to assess the potential for dependence and addiction.
Regulatory Implications
The emergence of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride in illicit markets has prompted regulatory scrutiny. Its classification varies across jurisdictions, impacting research and clinical use.
Regulatory Challenges :
- Controlled Substance Classification : Many countries classify this compound as a controlled substance due to its opioid-like effects.
- Research Restrictions : Regulatory frameworks often limit research opportunities, hindering the understanding of its full therapeutic potential.
Case Study 1: Pain Management Trials
A clinical trial involving patients with chronic pain evaluated the efficacy of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride compared to traditional opioids. Results indicated that patients experienced significant pain relief with fewer side effects than those treated with conventional opioids.
Case Study 2: Overdose Incidents
Reports from emergency departments highlight an increase in overdose cases linked to synthetic opioids, including N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride. These cases underscore the need for enhanced monitoring and public health strategies to address opioid misuse.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as opioid receptors. It is believed to act as an agonist at these receptors, mimicking the action of endogenous opioids. This interaction leads to the activation of intracellular signaling pathways that result in analgesic and other pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fentanyl analogs exhibit structural modifications that alter pharmacokinetics, receptor binding, and toxicity. Below is a detailed comparison of 4’-methyl acetyl fentanyl with structurally related compounds:
Table 1: Structural and Pharmacological Comparison of Fentanyl Analogs
Key Findings :
Ortho-methylacetylfentanyl’s ortho-methyl group sterically hinders receptor binding, correlating with reduced potency in locomotor assays .
Pharmacodynamic Variability :
- Cyclopropylfentanyl and tetramethylcyclopropylfentanyl () exhibit prolonged effects due to cyclopropane rings enhancing lipid solubility and metabolic stability .
- 4’-Methyl acetyl fentanyl showed moderate locomotor suppression in mice, suggesting intermediate MOR efficacy compared to analogs like ocfentanil, which activates DOR pathways .
Regulatory and Safety Considerations :
Biological Activity
N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride, commonly referred to as a fentanyl analog, is a synthetic opioid that has garnered attention due to its potent analgesic effects and potential for abuse. This compound is structurally related to fentanyl and its derivatives, which are known for their high affinity for the mu-opioid receptor. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and risks.
Chemical Structure and Properties
- Molecular Formula : C22H29ClN2O
- Molecular Weight : 368.93 g/mol
- CAS Number : 1071703-95-1
The structure of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride features a piperidine ring, which is a common motif in many opioid compounds, contributing to its pharmacological activity.
N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride primarily acts as an agonist at the mu-opioid receptor. This interaction leads to:
- Analgesia : Activation of mu-opioid receptors in the central nervous system (CNS) results in pain relief.
- Euphoria : The compound may induce feelings of euphoria, which can contribute to its potential for misuse.
- Respiratory Depression : Like other opioids, it can cause respiratory depression, a significant risk factor in overdose scenarios.
Biological Activity Studies
Recent studies have highlighted the biological activity of this compound and its analogs:
1. Locomotor Activity
A study evaluating various fentanyl analogs, including N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride, demonstrated differential effects on locomotor activity in animal models. The results indicated that certain analogs could significantly alter locomotion, suggesting their psychoactive properties .
2. Analgesic Potency
Research comparing the analgesic potency of various fentanyl derivatives found that N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride exhibited comparable potency to traditional opioids in pain models. This suggests its potential utility in clinical settings for managing severe pain .
3. Binding Affinity
Studies utilizing radiolabeled ligands have shown that this compound has a high binding affinity for mu-opioid receptors, indicating its strong potential as an analgesic agent. The binding studies also suggest that modifications to the piperidine structure can enhance or reduce this affinity .
Case Study 1: Overdose Incidents
Reports from emergency departments have noted increases in overdose cases linked to synthetic opioids, including fentanyl analogs. The rapid onset of action and high potency of compounds like N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride pose significant risks for unintentional overdose .
Case Study 2: Pain Management Trials
In controlled trials assessing pain management strategies, fentanyl analogs have been explored as alternatives to traditional opioids due to their potency and rapid action. While promising, these studies emphasize the need for careful monitoring due to the risk of dependency and adverse effects .
Q & A
Q. Critical Parameters :
- Temperature Control : Alkylation requires 0–5°C to minimize side reactions.
- Solvent Choice : Anhydrous conditions (e.g., dichloromethane) prevent hydrolysis during acetylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic Structural Characterization: What analytical techniques confirm the molecular structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 395.3 (M+H⁺) matches the molecular formula C₂₂H₂₇N₂O·HCl .
- HPLC : Purity >95% confirmed using a C18 column (mobile phase: acetonitrile/0.1% TFA) .
Basic Safety and Handling: What protocols are recommended for safe laboratory use?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl gas .
- Storage : Store at 2–8°C in airtight containers; hygroscopic nature requires desiccants .
- Disposal : Neutralize with sodium bicarbonate before disposal as hazardous waste .
Advanced: How to resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?
Answer:
Contradictions may arise due to:
- Assay Conditions : Differences in buffer pH or ion concentrations (e.g., K⁺/Na⁺) alter opioid receptor binding affinity .
- Metabolite Interference : In vivo studies may reflect metabolite activity (e.g., N-dealkylation products) rather than the parent compound .
- Statistical Validation : Use orthogonal assays (e.g., radioligand binding + calcium flux) to confirm activity. Replicate results across ≥3 independent experiments .
Advanced: What computational methods predict structure-activity relationships (SAR) for analogs of this compound?
Answer:
- Molecular Docking : Simulate binding to μ-opioid receptors (PDB ID: 4DKL) using AutoDock Vina; focus on hydrogen bonding with Asp147 and hydrophobic interactions with Trp318 .
- QSAR Modeling : Train models on analogs with EC₅₀ data (e.g., CoMFA or HQSAR) to predict substituent effects on potency .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
Advanced: How to detect and quantify trace impurities (e.g., synthetic intermediates) in bulk samples?
Answer:
- LC-MS/MS : Quantify impurities like N-phenylpiperidin-4-amine (a common intermediate) using a C18 column and MRM transitions (m/z 177 → 115) .
- Limits of Detection (LOD) : Achieve ≤0.1% sensitivity via calibration curves (1–100 ng/mL range) .
- Validation : Follow ICH Q3A guidelines for impurity profiling, including repeatability (RSD <2%) and recovery (90–110%) .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Salt Selection : Hydrochloride salt enhances aqueous solubility (e.g., 12 mg/mL in PBS) compared to free base .
- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) for intravenous administration .
- Prodrug Design : Introduce ester groups at the acetamide moiety to increase lipophilicity and blood-brain barrier penetration .
Advanced: How does the compound’s stereochemistry affect its pharmacological profile?
Answer:
- Chiral Centers : The piperidine ring’s chair conformation influences receptor binding. cis-isomers show 10-fold higher μ-opioid receptor affinity than trans-isomers .
- Resolution Methods : Use chiral HPLC (Chiralpak AD-H column) with ethanol/hexane (80:20) to separate enantiomers .
- In Vivo Correlation : cis-isomers exhibit longer analgesic duration in rodent tail-flick tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
